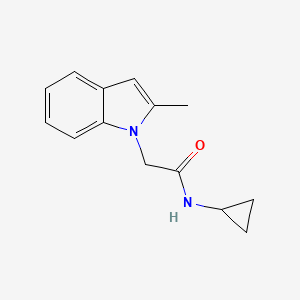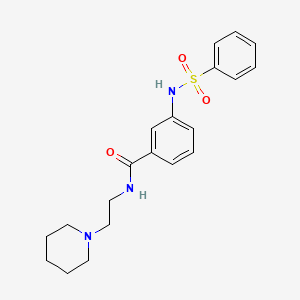
4-tert-butyl-N-(4-ethoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-ethoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(4-ethoxybenzyl)benzamide is not well understood, but it is believed to act as a chelating agent due to the presence of the benzamide and 4-ethoxybenzyl groups. It may also interact with biological molecules such as enzymes and receptors, leading to changes in their activity.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(4-ethoxybenzyl)benzamide has low toxicity and does not have any significant physiological effects on its own. However, when used in combination with other compounds, it has been shown to enhance their activity. For example, it has been used as a ligand in the synthesis of metal complexes that exhibit enhanced catalytic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-(4-ethoxybenzyl)benzamide in lab experiments is its ability to form stable complexes with certain drugs, making it a potential candidate for drug delivery systems. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(4-ethoxybenzyl)benzamide. One potential area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to understand its mechanism of action and potential applications in catalysis and other fields. Finally, more research is needed to explore the potential of this compound in the synthesis of bioactive compounds.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(4-ethoxybenzyl)benzamide involves the reaction of tert-butylamine, 4-ethoxybenzyl chloride, and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
4-tert-butyl-N-(4-ethoxybenzyl)benzamide has several potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a starting material in the synthesis of various bioactive compounds such as antitumor agents and antibacterial agents. Additionally, this compound has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(4-ethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-23-18-12-6-15(7-13-18)14-21-19(22)16-8-10-17(11-9-16)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSOBSKDUZWFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-ethoxybenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)



![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

